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Compound of Interest

Compound Name: 4-Chlorothiobenzamide-d4

Cat. No.: B12395383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the in silico predicted

physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

properties of 4-Chlorothiobenzamide-d4. Given the limited availability of experimental data for

the deuterated form, this document leverages the structure of the non-deuterated parent

compound, 4-Chlorothiobenzamide, as a surrogate for computational modeling. The predictions

outlined herein are generated using established computational methodologies and provide

foundational insights for early-stage drug discovery and development.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-

Chlorothiobenzamide. These descriptors are fundamental to understanding the compound's

behavior in biological systems. For the deuterated variant, 4-Chlorothiobenzamide-d4, the

primary difference will be a slightly higher molecular weight.
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Property Predicted Value Description

Molecular Formula C7H6ClNS[1][2][3]
The elemental composition of

the molecule.

Molecular Weight 171.65 g/mol [2][3]

The mass of one mole of the

substance. For the d4 variant,

this would be approximately

175.68 g/mol .

Canonical SMILES C1=CC(=CC=C1C(=S)N)Cl[4]
A linear text representation of

the molecular structure.

InChI Key
OKPUICCJRDBRJT-

UHFFFAOYSA-N[3][4]

A hashed version of the InChI

string for database searching.

XLogP3-AA 2.5

A computed prediction of the

logarithm of the octanol-water

partition coefficient, indicating

hydrophobicity.

Topological Polar Surface Area 58.1 Å²[1]

The sum of surfaces of polar

atoms in a molecule, which

correlates with drug transport

properties.

Heavy Atom Count 10[1]
The number of non-hydrogen

atoms in the molecule.

Rotatable Bond Count 1

The number of bonds that can

rotate freely, influencing

conformational flexibility.

Hydrogen Bond Donors 1

The number of atoms that can

donate a hydrogen atom to a

hydrogen bond.

Hydrogen Bond Acceptors 1

The number of atoms that can

accept a hydrogen atom in a

hydrogen bond.
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Predicted ADMET Properties
ADMET properties are crucial for evaluating the pharmacokinetic and safety profile of a

potential drug candidate. The following table presents the in silico predicted ADMET profile for

4-Chlorothiobenzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADMET Parameter Predicted Outcome Confidence Description

Absorption

Human Intestinal

Absorption
High Good

Likelihood of

absorption from the

gastrointestinal tract.

Caco-2 Permeability Moderate Moderate

Predicted rate of

transport across the

intestinal epithelial cell

barrier.

P-glycoprotein

Substrate
No Good

Prediction of whether

the compound is a

substrate of the P-

glycoprotein efflux

pump.

Distribution

Blood-Brain Barrier

(BBB) Permeability
Yes Moderate

Likelihood of crossing

the blood-brain

barrier.

Plasma Protein

Binding
High Moderate

The extent to which

the compound is

expected to bind to

proteins in the blood

plasma.

Metabolism

CYP450 2D6 Inhibitor Yes Good

Prediction of inhibitory

activity against the

Cytochrome P450

2D6 enzyme.

CYP450 3A4 Inhibitor No Good

Prediction of inhibitory

activity against the

Cytochrome P450

3A4 enzyme.
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Excretion

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No Moderate

Prediction of

interaction with a key

transporter involved in

renal excretion.

Toxicity

AMES Toxicity No Good

Prediction of

mutagenic potential

using the Ames test

model.

hERG I Inhibitor No Moderate

Prediction of inhibition

of the hERG

potassium channel,

which can indicate

cardiotoxicity risk.

Hepatotoxicity Yes Moderate

Prediction of potential

to cause drug-induced

liver injury.

Skin Sensitization Yes Good

Prediction of the

potential to cause an

allergic skin reaction.

Experimental Protocols: In Silico Prediction
Methodologies
The in silico data presented in this guide are derived from a variety of computational models.

These methods are essential for the early assessment of drug candidates, helping to reduce

costs and animal testing.[5]

Physicochemical Property Prediction
Physicochemical properties were calculated using rule-based and fragment-based methods.

These approaches dissect the molecule into its constituent atoms and functional groups and
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then calculate the properties based on established empirical parameters. For instance,

XLogP3-AA is an atom-additive method that calculates the logarithm of the partition coefficient

based on the contributions of individual atoms and correction factors for intramolecular

interactions.

ADMET Prediction using QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the

ADMET properties.[6] These models are built on large datasets of experimentally determined

properties and use machine learning algorithms to establish a correlation between the chemical

structure and the biological effect.

The general workflow for QSAR-based ADMET prediction is as follows:

Data Collection and Curation: A large dataset of compounds with known ADMET properties

is assembled from public and proprietary databases.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the

physicochemical and structural features of the molecules are calculated.

Model Training and Validation: Machine learning algorithms (e.g., Random Forest, Support

Vector Machines, Gradient Boosting) are used to train a model that can predict the ADMET

property based on the molecular descriptors. The model is rigorously validated using

techniques like cross-validation and testing on external datasets.

Prediction for New Molecules: The validated QSAR model is then used to predict the

properties of novel compounds like 4-Chlorothiobenzamide.

Several freely available web-based tools, such as SwissADME and ADMETlab 2.0, provide

access to pre-built and validated QSAR models for a wide range of ADMET endpoints.[7][8]

Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates the typical workflow for predicting ADMET properties using

computational methods.
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Caption: A flowchart of the in silico ADMET prediction process.

Conceptual Diagram of ADMET Properties
This diagram provides a conceptual overview of the key ADMET properties evaluated for a

drug candidate.

Absorption Distribution Metabolism Excretion Toxicity

Drug Candidate

Intestinal Absorption Cell Permeability Blood-Brain Barrier Plasma Protein Binding CYP450 Metabolism Renal Clearance Hepatotoxicity Cardiotoxicity Mutagenicity
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Caption: Key ADMET properties for drug candidate evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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